ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a complex organic compound featuring a cyano group, a pyrazole ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Amination: The pyrazole derivative is then aminated using an appropriate amine, such as 3-methyl-4-phenyl-1H-pyrazol-5-amine.
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the aminopyrazole derivative and ethyl cyanoacetate in the presence of a base like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives or reduced ester products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and pyrazole ring are crucial for binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate: can be compared with other pyrazole derivatives such as:
Uniqueness
The unique combination of the cyano group, pyrazole ring, and ethyl ester in this compound provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)13(9-17)10-18-15-14(11(2)19-20-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3,(H2,18,19,20)/b13-10+ |
InChI Key |
KRYBNBDYDLRCNO-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NNC(=C1C2=CC=CC=C2)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC(=C1C2=CC=CC=C2)C)C#N |
Origin of Product |
United States |
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